BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine

Serotonin receptor 5-HT2B N-benzyltryptamine

2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine (CAS 7390-67-2) is a synthetic N-benzyltryptamine belonging to the broader tryptamine class. It features a tryptamine core with a para-methoxybenzyl substituent on the ethylamine nitrogen.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 7390-67-2
Cat. No. B3056746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
CAS7390-67-2
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3
InChIKeyMBINHSDRJFYMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine (CAS 7390-67-2): Tryptamine-Derived Research Tool with Distinct 5-HT2 Receptor Profile


2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine (CAS 7390-67-2) is a synthetic N-benzyltryptamine belonging to the broader tryptamine class [1]. It features a tryptamine core with a para-methoxybenzyl substituent on the ethylamine nitrogen. This compound has been systematically profiled alongside a series of N-benzyltryptamine analogs for binding affinity and functional activity at the three human 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C), revealing a receptor interaction pattern that differs markedly from both the endogenous ligand tryptamine and the unsubstituted N-benzyl parent compound [1].

Why N-Benzyltryptamine Analogs Cannot Be Interchanged for 2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine in Receptor Studies


N-Benzyl substitution on the tryptamine scaffold profoundly alters both binding affinity and functional efficacy across 5-HT2 receptor subtypes, and the specific substitution pattern on the benzyl ring drives divergent selectivity profiles [1]. The para-methoxy substitution present in this compound yields a receptor interaction fingerprint—characterized by moderate 5-HT2B binding, high 5-HT2C functional potency, and a pronounced binding-to-function disconnect at 5-HT2A—that is not recapitulated by the unsubstituted N-benzyl analog, the ortho- or meta-substituted congeners, or tryptamine itself [1]. Consequently, substituting a generic N-benzyltryptamine or tryptamine for this compound in pharmacological experiments would introduce confounding variables in receptor subtype engagement, functional bias, and translational interpretation [1].

Quantitative Differentiation of 2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine from Closest Analogs: Head-to-Head 5-HT2 Receptor Data


5-HT2B Binding Affinity: Preferential Engagement Over Other Para-Substituted N-Benzyltryptamines

Compound 13 (4-OMe) exhibits a 5-HT2B Ki of 69.18 nM, representing a 7.1-fold improvement over the 4-OH analog (Ki = 489.78 nM) and a 3.2-fold improvement over the 4-Cl analog (Ki = 223.87 nM) [1]. It also shows a modest but measurable advantage over the unsubstituted N-benzyltryptamine (compound 1, Ki = 100 nM) [1], while maintaining comparable affinity to tryptamine (Ki = 109.65 nM) [1].

Serotonin receptor 5-HT2B N-benzyltryptamine radioligand binding

5-HT2C Functional Potency Superior to N-Benzyltryptamine and Distinct from Tryptamine

In calcium mobilization assays, compound 13 activates 5-HT2C receptors with an EC50 of 8.32 nM (pEC50 = 8.08 ± 0.06) and 91.44% efficacy relative to 5-HT [1]. This is 6-fold more potent than the unsubstituted N-benzyltryptamine (compound 1: EC50 = 50.12 nM) [1]. While tryptamine itself is more potent at 5-HT2C (EC50 = 1.17 nM), compound 13 offers a substantially different 5-HT2A/5-HT2C selectivity ratio (5.49 vs. 14.9 for tryptamine) [1].

5-HT2C receptor functional assay calcium mobilization agonist potency

Low 5-HT2A Binding Affinity Relative to Hallucinogenic Ortho- and Meta-Substituted Analogs

Compound 13 displays a 5-HT2A Ki of 457.09 nM, which is 38-fold weaker than the 2-chloro analog (compound 5: Ki = 12.02 nM) and 32-fold weaker than the 3-methyl analog (compound 8: Ki = 14.45 nM) [1]. This low 5-HT2A affinity is consistent with the general SAR finding that para-substitution on the benzyl ring reduces 5-HT2A binding, whereas ortho- and meta-substitution enhances it [1].

5-HT2A receptor structure-activity relationship psychedelic risk radioligand binding

Pronounced Binding-to-Function Disconnect at 5-HT2A: Evidence for Biased Agonism

Compound 13 exhibits a striking discrepancy between its 5-HT2A binding affinity (Ki = 457.09 nM) and its functional potency in calcium mobilization (EC50 = 45.71 nM, Emax = 108.2%) [1]. By contrast, compound 1 shows a tighter binding-function correlation (Ki = 245.47 nM; EC50 = 162.18 nM, Emax = 61.65%) [1]. The ~10-fold leftward shift from binding Ki to functional EC50 for compound 13, combined with its full agonist efficacy, contrasts with compound 1's partial agonist profile and suggests biased signaling or high receptor reserve amplification specific to the 4-methoxy substitution [1].

biased agonism functional selectivity 5-HT2A receptor receptor reserve

Balanced 5-HT2A/2C Functional Selectivity Profile Compared to Tryptamine

Tryptamine exhibits extreme 5-HT2C functional selectivity (5-HT2A/2C EC50 ratio = 14.9) driven by exceptionally high 5-HT2C potency (EC50 = 1.17 nM) [1]. Compound 13 provides a more experimentally tractable selectivity window of 5.49, with EC50 values of 45.71 nM (5-HT2A) and 8.32 nM (5-HT2C) that both fall within a readily measurable range [1]. This balanced window is pharmacologically distinct from both tryptamine (too 5-HT2C-selective) and compound 1 (insufficiently selective at 3.24) [1].

receptor selectivity 5-HT2A 5-HT2C therapeutic window

Recommended Scientific and Preclinical Application Scenarios for 2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine


Pharmacological Probe for 5-HT2C Receptor-Mediated Signaling

With an EC50 of 8.32 nM and 91.44% efficacy at 5-HT2C in calcium mobilization assays, combined with a moderate 5.49-fold selectivity over 5-HT2A [1], this compound is well-suited as a reference agonist for 5-HT2C receptor activation studies. Its potency lies in a range that permits robust signal detection without the extreme potency of tryptamine (EC50 = 1.17 nM) that can complicate dose-response experimental design [1].

Tool Compound for Investigating Biased Agonism at 5-HT2A Receptors

The ~10-fold difference between 5-HT2A binding Ki (457.09 nM) and functional EC50 (45.71 nM), along with its full agonist efficacy (Emax = 108.2%) [1], makes this compound a valuable tool for studying the mechanisms underlying biased signaling and receptor reserve at 5-HT2A. It can serve as a comparator ligand against partial agonists such as N-benzyltryptamine (Emax = 61.65%) in β-arrestin recruitment, G protein activation, and downstream signaling pathway dissection [1].

Lead Scaffold for Non-Hallucinogenic 5-HT2C Agonist Development

The para-methoxy substitution pattern yields a 38-fold reduction in 5-HT2A binding affinity compared to the 2-chloro analog (Ki = 12.02 nM) [1], consistent with reduced psychedelic potential. This property, together with the compound's potent 5-HT2C agonism (EC50 = 8.32 nM) [1], supports its use as a starting scaffold in medicinal chemistry programs targeting 5-HT2C for indications such as obesity, substance use disorders, or schizophrenia, where 5-HT2A activation is undesirable [1].

Reference Standard for N-Benzyltryptamine Structure-Activity Relationship (SAR) Studies

As part of a systematically characterized series, compound 13 provides a defined data point for para-methoxy substitution within N-benzyltryptamine SAR [1]. It enables researchers to benchmark novel analogs against its measured Ki values (5-HT2A: 457.09 nM; 5-HT2B: 69.18 nM; 5-HT2C: 354.81 nM) and functional parameters (5-HT2A EC50: 45.71 nM; 5-HT2C EC50: 8.32 nM) [1], facilitating rational design of next-generation compounds with tailored receptor selectivity profiles.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.